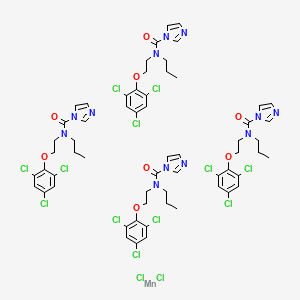

Dichlorotetrakisprochloraz manganese

Vue d'ensemble

Description

Dichlorotetrakisprochloraz manganese is a chemical compound . Its molecular formula is 4C15H16Cl3N3O2.2Cl.Mn and its molecular weight is 1632.486.

Chemical Reactions Analysis

The chemical reactions involving manganese compounds have been studied extensively . Manganese compounds react with acids to form Mn (II) salts . They also react with oxygen, sulfur, and phosphorus at high temperatures .

Physical And Chemical Properties Analysis

Manganese, a component of Dichlorotetrakisprochloraz manganese, is a silver-gray metal, resembling iron . It is hard and brittle, and its primary uses in a metallic form are as an alloying, desulfurizing, and deoxidizing agent for steel, cast iron, and nonferrous metals .

Applications De Recherche Scientifique

Fungicide in Agriculture

Prochloraz manganese is a prochloraz-metal complex that is active against a wide range of fungal diseases affecting cereals, field crops, fruit, and many other crops . It is used to control diseases such as Anthracnose, Dothiorella complex, Stem-end rot, and Eyespot .

Application in Fruit Cultivation

This compound is used in the cultivation of various fruits. It helps in controlling fungal diseases and improving the overall health of the fruit plants .

Use in Field Crops

Prochloraz manganese is used in the cultivation of field crops. It helps in controlling various fungal diseases, thereby improving the yield and quality of the crops .

Application in Mushroom Cultivation

Prochloraz manganese is used in the cultivation of mushrooms. It is used in the prophylaxis of mushroom crop infections and is applied to both dead matter, such as mushroom substrate or cover, and living matter, such as the mushroom mycelium or mushroom fruiting bodies .

Use in Turf Management

This compound is also used in turf management. It helps in controlling various fungal diseases that affect the health and appearance of the turf .

Use in Chemical Stability Studies

Prochloraz manganese has been used in studies to determine the chemical stability of chlorine dioxide in working mixtures, as active substances used in the cultivation of mushrooms .

Use in Avocado and Mango Cultivation

Prochloraz manganese is used in the cultivation of avocados and mangoes. It helps in controlling various fungal diseases, thereby improving the yield and quality of these fruits .

Use in Cereal Cultivation

This compound is used in the cultivation of cereals including wheat, barley, winter rye, and winter oilseed rape. It helps in controlling various fungal diseases, thereby improving the yield and quality of these cereals .

Safety and Hazards

Manganese compounds, including manganese (II) chloride and manganese (II) sulfate, can be hazardous . They can cause harm if swallowed or inhaled . Manganese (IV) oxide is harmful by inhalation or if swallowed . It is also easily oxidized by atmospheric oxygen to form Mn (III) or Mn (IV), which turns the precipitate a brownish color .

Mécanisme D'action

- Prochloraz has multiple mechanisms of action. In vitro studies have shown that it:

- Prochloraz affects several pathways:

- It acts as an antiandrogen by blocking the androgen receptor and inhibiting fetal steroid production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Propriétés

IUPAC Name |

dichloromanganese;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C15H16Cl3N3O2.2ClH.Mn/c4*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h4*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOKTPUZOHPXSA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.Cl[Mn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H64Cl14MnN12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75747-77-2 | |

| Record name | Dichlorotetrakis[N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide-κO1]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75747-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorotetrakis[N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide]manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the mechanism of action of prochloraz manganese in controlling fungal diseases?

A1: Prochloraz manganese, a broad-spectrum fungicide, disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol. [, , , ] This inhibition occurs at the demethylation step, ultimately leading to abnormal fungal growth and death. [, , ]

Q2: What is the molecular formula and weight of prochloraz manganese?

A2: Prochloraz manganese, also known as Dichlorotetrakisprochloraz manganese, has a molecular formula of C36H36Cl8MnN8 and a molecular weight of 902.32 g/mol. [, ]

Q3: Is there any spectroscopic data available for prochloraz manganese?

A3: High-Performance Liquid Chromatography (HPLC) methods are commonly used to analyze and quantify prochloraz manganese in various formulations. [, ] These methods typically employ UV detection. [, ]

Q4: Is prochloraz manganese chemically stable when mixed with other substances used in agricultural practices?

A6: While prochloraz manganese is generally compatible with many fungicides, it can react with chlorine dioxide, leading to a decrease in chlorine dioxide concentration over time. [] This highlights the importance of considering potential chemical interactions when formulating mixtures for agricultural applications.

Q5: Does prochloraz manganese exhibit any catalytic properties?

A7: Prochloraz manganese's primary mode of action is fungicidal, targeting ergosterol biosynthesis rather than exhibiting direct catalytic properties. [, , , ]

Q6: What are the primary applications of prochloraz manganese?

A8: Prochloraz manganese is widely used as a fungicide in agriculture to control a wide range of fungal diseases in various crops. [, , , ] It is effective against pathogens like Colletotrichum gloeosporioides, Botryosphaeria species, and Sclerotinia sclerotiorum, among others. [, , , , ]

Q7: Are there any computational chemistry studies investigating the structure-activity relationship of prochloraz manganese?

A9: Currently, limited information is available regarding the use of computational chemistry and modeling techniques, including QSAR models, to study prochloraz manganese. []

Q8: How does the structure of prochloraz manganese contribute to its fungicidal activity?

A10: While detailed SAR studies are limited, the structure of prochloraz manganese, particularly the presence of chlorine atoms and the imidazole ring, is believed to play a crucial role in its interaction with the target site in the ergosterol biosynthesis pathway. []

Q9: What are the regulatory guidelines governing the safe use of prochloraz manganese in agriculture?

A12: While specific SHE (Safety, Health, and Environment) regulations are not detailed in the provided research papers, it's crucial to adhere to all local and international guidelines regarding the safe handling, application, and disposal of prochloraz manganese. []

Q10: Is there any data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of prochloraz manganese in plants or the environment?

A13: Detailed pharmacokinetic data for prochloraz manganese in plants or the environment is limited in the provided research papers. []

Q11: What evidence supports the efficacy of prochloraz manganese in controlling fungal diseases in field settings?

A14: Multiple field studies have demonstrated the effectiveness of prochloraz manganese in controlling fungal diseases in various crops, including mango, grapevine, and eucalyptus. [, , , , ]

Q12: Are there any known cases of fungicide resistance developing against prochloraz manganese?

A15: Yes, resistance to prochloraz manganese has been reported in Cladobotryum mycophilum, highlighting the importance of resistance monitoring and management strategies in controlling fungal diseases. [, ]

Q13: Is there any cross-resistance observed between prochloraz manganese and other fungicides?

A16: Some Cladobotryum dendroides Type II isolates showed weak resistance to both thiabendazole and carbendazim, suggesting potential cross-resistance between these benzimidazole fungicides. []

Q14: What are the potential toxicological risks associated with prochloraz manganese exposure?

A17: While specific toxicological data is not extensively discussed in the provided research papers, understanding the potential adverse effects of prochloraz manganese on human health and the environment is crucial for ensuring its responsible use. [, ]

Q15: Are there any identified biomarkers that can predict the efficacy of prochloraz manganese treatment or monitor treatment response in plants?

A19: The provided research papers do not delve into the identification of specific biomarkers for monitoring prochloraz manganese treatment efficacy in plants. []

Q16: What analytical techniques are commonly employed to detect and quantify prochloraz manganese residues in plant tissues or environmental samples?

A20: HPLC, particularly with UV detection, is a widely used analytical method for detecting and quantifying prochloraz manganese in various matrices. [, , ]

Q17: What is the environmental fate and behavior of prochloraz manganese?

A21: Information regarding the specific environmental fate and behavior of prochloraz manganese, including its degradation pathways and potential impact on ecosystems, is limited in the provided research papers. []

Q18: Are there any studies investigating the dissolution rate and solubility of different prochloraz manganese formulations?

A22: The provided research papers primarily focus on the fungicidal efficacy of prochloraz manganese rather than extensively discussing its dissolution and solubility characteristics. []

Q19: How are analytical methods for prochloraz manganese validated to ensure accuracy, precision, and specificity?

A23: While specific method validation procedures are not detailed in the provided research papers, it's crucial to follow established guidelines to ensure the accuracy, precision, and specificity of analytical methods used to quantify prochloraz manganese. []

Q20: Does prochloraz manganese elicit any immunological responses in plants or other organisms?

A25: The provided research papers primarily focus on the fungicidal activity of prochloraz manganese rather than delving into its potential immunogenic effects in plants or other organisms. []

Q21: Are there any known interactions between prochloraz manganese and drug transporters in plants or other organisms?

A26: The provided research papers do not discuss specific interactions between prochloraz manganese and drug transporters. []

Q22: Does prochloraz manganese influence the activity of drug-metabolizing enzymes in plants or other organisms?

A27: The provided research papers do not contain information regarding prochloraz manganese's potential to induce or inhibit drug-metabolizing enzymes. []

Q23: What is known about the biocompatibility and biodegradability of prochloraz manganese?

A28: Information regarding the specific biocompatibility and biodegradability of prochloraz manganese is limited in the provided research papers. []

Q24: Are there any viable alternatives to prochloraz manganese for controlling fungal diseases in crops?

A29: Yes, several alternative fungicides are available for controlling fungal diseases, including thiram, copper hydroxide, and tebuconazole. [, ] Biocontrol agents like Bacillus subtilis are also being explored as potential alternatives or supplements to chemical fungicides. [, ]

Q25: What are the key research tools and resources available for studying the mode of action and efficacy of prochloraz manganese?

A31: Researchers employ various tools and techniques, including in vitro assays, field trials, and molecular biology methods, to study prochloraz manganese's mode of action and efficacy. [, , , ]

Q26: What are the historical milestones in the development and use of prochloraz manganese as a fungicide?

A32: While specific historical milestones are not detailed in the provided research papers, the development of prochloraz manganese as a broad-spectrum fungicide represents a significant advancement in controlling fungal diseases in agriculture. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-acetyl-1-methyl- (9CI)](/img/no-structure.png)

![1H-Azireno[2',3':3,4]azeto[1,2-a]indole](/img/structure/B566370.png)

![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)

![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)

![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)